molecular formula C19H21N3O2 B6639933 N-(2-hydroxy-2-naphthalen-2-ylethyl)-3-(4-methylpyrazol-1-yl)propanamide

N-(2-hydroxy-2-naphthalen-2-ylethyl)-3-(4-methylpyrazol-1-yl)propanamide

Cat. No. B6639933
M. Wt: 323.4 g/mol
InChI Key: RJZMRKSENZVWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-naphthalen-2-ylethyl)-3-(4-methylpyrazol-1-yl)propanamide (referred to as HNPNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNPNP is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of HNPNP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. HNPNP has been shown to inhibit the activity of several enzymes, including PI3K, AKT, and mTOR, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
HNPNP has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, HNPNP has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. HNPNP has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of HNPNP is its high purity, which makes it suitable for use in laboratory experiments. HNPNP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of HNPNP is its limited solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on HNPNP. One potential direction is the development of HNPNP-based therapies for cancer and neurodegenerative diseases. Another potential direction is the study of HNPNP's mechanism of action, which could lead to the development of more effective treatments for these diseases. Additionally, further research is needed to determine the safety and efficacy of HNPNP in humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

HNPNP is synthesized through a multistep process involving the reaction of 2-naphthol, 2-bromoethanol, and 4-methyl-1H-pyrazole-1-propanoic acid. The reaction is carried out under controlled conditions to yield HNPNP in high purity.

Scientific Research Applications

HNPNP has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HNPNP is in cancer treatment. Studies have shown that HNPNP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. HNPNP has also been found to be effective in suppressing tumor growth in animal models.

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-2-ylethyl)-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-11-21-22(13-14)9-8-19(24)20-12-18(23)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10-11,13,18,23H,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZMRKSENZVWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NCC(C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-naphthalen-2-ylethyl)-3-(4-methylpyrazol-1-yl)propanamide

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